molecular formula C6H6N2O2 B017604 5-Methylpyrazine-2-carboxylic Acid CAS No. 5521-55-1

5-Methylpyrazine-2-carboxylic Acid

Cat. No.: B017604
CAS No.: 5521-55-1
M. Wt: 138.12 g/mol
InChI Key: RBYJWCRKFLGNDB-UHFFFAOYSA-N
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Description

5-Methylpyrazine-2-carboxylic acid is an organic compound with the molecular formula C6H6N2O2. It is a derivative of pyrazine, characterized by a carboxylic acid group at the second position and a methyl group at the fifth position of the pyrazine ring. This compound is known for its applications as an intermediate in the synthesis of various pharmaceuticals, including lipid-lowering drugs and hypoglycemic agents .

Mechanism of Action

Target of Action

It’s known that this compound is a pyrazine derivative Pyrazines are aromatic compounds that are often involved in various biological activities, including interactions with enzymes and receptors in the body

Mode of Action

It has been studied for its ability to form unique three-dimensional network structures when it reacts with certain compounds . This suggests that it may interact with its targets in a way that alters their structure or function, leading to changes in cellular processes. More detailed studies are required to fully understand this interaction.

Biochemical Pathways

It’s known that pyrazine derivatives can influence various biological pathways due to their potential interactions with enzymes and receptors

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-Methylpyrazine-2-carboxylic Acid is currently limited. Its solubility in dmso and methanol suggests that it may be well-absorbed in the body

Result of Action

It’s known that the compound can form unique three-dimensional network structures when it reacts with certain compounds . This suggests that it may induce structural or functional changes in its targets, potentially affecting cellular processes. More research is needed to elucidate these effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Methylpyrazine-2-carboxylic acid can be synthesized through several methods. One common method involves the electrolytic oxidation of 2,5-dimethylpyrazine or 2-methyl-5-(substituted) methylpyrazine . Another method includes the oxidation of 2,5-dimethylpyrazine in an acetic acid solvent using cobalt acetate and manganese acetate as catalysts, with potassium bromide as a cocatalyst. The reaction is carried out at temperatures between 90-110°C .

Industrial Production Methods: In industrial settings, this compound is produced using a fixed bed reactor. The process involves diluting 2,5-dimethylpyrazine, introducing normal pressure air, and oxidizing in the presence of a catalyst at temperatures ranging from 150-350°C. The catalyst typically consists of gamma-Al2O3 as the carrier and metallic oxides of manganese, vanadium, titanium, and strontium as active components .

Chemical Reactions Analysis

Types of Reactions: 5-Methylpyrazine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the carboxylic acid group can be replaced by other functional groups under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives with additional oxygen-containing functional groups, while reduction may produce pyrazine derivatives with reduced carboxylic acid groups .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 5-Methylpyrazine-2-carboxylic acid is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical properties and reactivity. For example, the presence of the methyl group at the fifth position and the carboxylic acid group at the second position allows for unique interactions in chemical reactions and biological systems .

Properties

IUPAC Name

5-methylpyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c1-4-2-8-5(3-7-4)6(9)10/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBYJWCRKFLGNDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10203707
Record name 5-Methyl-2-pyrazinecarboxylic acid
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Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5521-55-1
Record name 5-Methyl-2-pyrazinecarboxylic acid
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Record name 5-Methyl-2-pyrazinecarboxylic acid
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Record name 5-Methyl-2-pyrazinecarboxylic acid
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Record name 5-methylpyrazine-2-carboxylic acid
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Record name 2-Pyrazinecarboxylic acid, 5-methyl
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Record name 5-METHYL-2-PYRAZINECARBOXYLIC ACID
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Synthesis routes and methods

Procedure details

The product of Step 2 (1.92 g) is dissolved in toluene (100 mL). HCl gas is bubbled through the solution for 90 minutes and the reaction mixture is stirred at room temperature for 16 hours. The solvent is evaporated, the crude product triturated with hot ethanol and dried to afford 5-methylpyrazine-2-carboxylic acid 6S,9R,10S,11S,13S,16R,17R)-9-chloro-6-flouro-11-hydroxy-17-methoxycarbonyl-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl ester.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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